3-(5-Fluoropyridin-3-yl)prop-2-enoic acid
Description
Significance of Pyridine (B92270) Scaffolds in Advanced Molecular Design
The pyridine ring, a six-membered heterocycle containing a nitrogen atom, is a cornerstone in the design of advanced molecules. dovepress.comnih.gov Its prevalence stems from a unique combination of properties that make it a "privileged scaffold" in medicinal chemistry and materials science. researchgate.netrsc.org As an isostere of benzene (B151609), it offers aromatic stability, yet the nitrogen atom introduces critical modifications. rsc.org The nitrogen atom can act as a hydrogen bond acceptor, a key interaction for binding to biological targets like enzymes and receptors. dovepress.com This feature, along with its ability to influence the solubility and electronic properties of a molecule, has led to the incorporation of the pyridine nucleus in over 7,000 existing drug molecules. rsc.org
The versatility of the pyridine scaffold is further demonstrated by its presence in numerous natural products, including vitamins like niacin and coenzymes such as NAD. dovepress.com In pharmaceuticals, pyridine-containing drugs have a broad range of therapeutic applications, from treating tuberculosis (isoniazid) and cancer (crizotinib) to managing Alzheimer's disease (tacrine). nih.gov Chemists continue to explore pyridine and its derivatives, leveraging its reliable structural foundation to build complex molecules with tailored pharmacological profiles. dovepress.comresearchgate.net
Role of Fluorine Substitution in Modulating Molecular Reactivity and Interactions
The introduction of fluorine into organic molecules is a powerful and widely used strategy in modern drug discovery. tandfonline.comresearchgate.net Despite its high electronegativity, fluorine is relatively small (van der Waals radius of 1.47 Å), comparable to a hydrogen atom (1.20 Å), allowing it to replace hydrogen without significantly increasing the molecule's size. tandfonline.com This substitution, however, can profoundly alter a molecule's physicochemical properties. researchgate.net
Key effects of fluorination include:
Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than the carbon-hydrogen (C-H) bond. This increased stability can protect a drug molecule from metabolic oxidation, a primary mechanism by which the body breaks down foreign compounds. nih.gov
Modulation of Acidity/Basicity (pKa): As a powerful electron-withdrawing group, fluorine can lower the pKa of nearby acidic or basic centers, which can affect a molecule's ionization state and its interaction with biological targets. nih.gov
Increased Binding Affinity: Fluorine can enhance a molecule's binding to a target protein through direct interactions or by influencing the polarity of other parts of the molecule. tandfonline.com
Altered Lipophilicity: Fluorination generally increases a molecule's lipophilicity (its ability to dissolve in fats and lipids), which can improve its absorption and transport across biological membranes. nih.gov
The strategic placement of fluorine atoms allows chemists to fine-tune a molecule's properties to improve its efficacy, stability, and pharmacokinetic profile. tandfonline.comresearchgate.net This has made fluorination an indispensable tool in medicinal chemistry. nih.gov
Overview of α,β-Unsaturated Carboxylic Acids in Synthetic Methodologies and Mechanistic Biological Studies
The α,β-unsaturated carboxylic acid moiety is a versatile functional group that serves as a valuable building block in organic synthesis and as a key feature in biologically active molecules. chemistryviews.org Structurally, it features a carboxylic acid group conjugated with a carbon-carbon double bond. This arrangement confers unique reactivity.
In synthetic chemistry, these compounds are important substrates for a variety of reactions. They can be synthesized through several methods, including classic reactions like the Wittig or Horner–Wadsworth–Emmons reactions, which involve the condensation of aldehydes or ketones with stabilized phosphorus ylides. chemistryviews.org More modern methods include the copper-catalyzed carboxylation of alkynes using carbon dioxide (CO2), offering an efficient and atom-economical route. chemistryviews.orgorganic-chemistry.org The double bond can undergo various transformations, and the carboxylic acid group provides a handle for further derivatization, making them crucial intermediates in the synthesis of more complex structures. nih.govnih.gov
From a biological perspective, the α,β-unsaturated system can act as a Michael acceptor, capable of forming covalent bonds with nucleophilic residues (like cysteine) in proteins. This reactivity is a mechanism of action for some therapeutic agents but also a source of potential toxicity. The study of these molecules provides insight into enzyme inhibition and other biological processes.
Contextualization of 3-(5-Fluoropyridin-3-yl)prop-2-enoic Acid within Contemporary Chemical Research Paradigms
This compound, also known as (2E)-3-(5-fluoropyridin-3-yl)acrylic acid, represents a convergence of the three structural motifs discussed above. keyorganics.net It combines the advantageous pyridine scaffold, the modulating effects of fluorine substitution, and the reactive potential of an α,β-unsaturated carboxylic acid. This specific combination makes it a molecule of significant interest for researchers, particularly in the field of medicinal chemistry.
The fluoropyridine portion provides a metabolically stable and electronically modified core that can engage in specific binding interactions. tandfonline.comnih.gov The prop-2-enoic acid side chain offers a site for further chemical modification or for interaction with biological systems. chemistryviews.org
Research has shown that derivatives of the 3-(5-fluoropyridin-3-yl) core are being explored for various therapeutic applications. For example, a recent study designed and synthesized a series of novel 3-(5-fluoropyridin-3-yl)-2-oxazolidinone derivatives that exhibited potent antibacterial activity against several drug-resistant Gram-positive bacteria. nih.gov In such syntheses, this compound or its close chemical relatives serve as key intermediates or starting materials. The presence of the fluorine atom on the pyridine ring is often crucial for the observed biological activity. nih.gov
The compound itself is a tangible example of how fundamental principles of molecular design are applied to create functional molecules with the potential for practical application in areas like drug discovery.
Chemical Data for this compound
| Property | Value | Source |
| IUPAC Name | (2E)-3-(5-fluoropyridin-3-yl)prop-2-enoic acid | keyorganics.net |
| CAS Number | 118419-96-8 | keyorganics.net |
| Molecular Formula | C₈H₆FNO₂ | keyorganics.net |
| Molecular Weight | 167.14 g/mol | N/A |
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(5-fluoropyridin-3-yl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO2/c9-7-3-6(4-10-5-7)1-2-8(11)12/h1-5H,(H,11,12)/b2-1+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPEUSCORKLJHLE-OWOJBTEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1F)C=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=NC=C1F)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 5 Fluoropyridin 3 Yl Prop 2 Enoic Acid
Retrosynthetic Analysis and Strategic Disconnections for Compound Synthesis
A retrosynthetic analysis of 3-(5-fluoropyridin-3-yl)prop-2-enoic acid reveals several logical disconnections to identify potential starting materials. The most apparent disconnection is at the carbon-carbon double bond, leading to two primary synthetic strategies.
Strategy 1: Olefination Reactions
This strategy involves disconnecting the Cα-Cβ bond of the propenoic acid moiety. This leads to a two-carbon synthon and a 5-fluoropyridine-3-carbaldehyde precursor. The two-carbon synthon can be a malonic acid derivative (for Knoevenagel condensation), a phosphonate (B1237965) ylide (for Horner-Wadsworth-Emmons olefination), or a phosphonium (B103445) ylide (for Wittig reaction). This approach is convergent and widely used for the synthesis of α,β-unsaturated acids.
Strategy 2: Transition Metal-Catalyzed Cross-Coupling Reactions
Alternatively, a disconnection can be made between the pyridine (B92270) ring and the propenoic acid side chain. This approach starts with a functionalized pyridine, such as 3-halo-5-fluoropyridine, and couples it with a three-carbon building block containing the acrylic acid moiety. The Heck reaction, which couples an aryl halide with an alkene, is a direct application of this strategy. Another possibility is the Suzuki coupling, which would involve the reaction of a pyridine-boronic acid derivative with a vinyl halide, or a halopyridine with a vinylboronic acid derivative, followed by functional group manipulation to obtain the carboxylic acid.
Classical Olefination Approaches for α,β-Unsaturated Carboxylic Acids
Classical olefination reactions provide robust and well-established methods for the synthesis of this compound from 5-fluoropyridine-3-carbaldehyde.
Knoevenagel Condensation and Related Alkenoic Acid Formations
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to form a C=C bond. researchgate.net For the synthesis of this compound, 5-fluoropyridine-3-carbaldehyde would be reacted with malonic acid in the presence of a basic catalyst, such as piperidine (B6355638) or pyridine. The reaction typically proceeds by heating the reactants, leading to the formation of the desired α,β-unsaturated carboxylic acid after decarboxylation. A modified Knoevenagel condensation using dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) as the solvent in the presence of piperidinium (B107235) acetate (B1210297) has been shown to produce (E)-alk-3-enoic acids with high yield and stereoselectivity. mdpi.com
Table 1: Representative Conditions for Knoevenagel Condensation
| Aldehyde | Reagent | Catalyst | Solvent | Temperature | Product |
| 5-Fluoropyridine-3-carbaldehyde | Malonic acid | Piperidine/Pyridine | Ethanol | Reflux | This compound |
| Aromatic Aldehyde | Malonic Acid | Piperidinium Acetate | DMSO | 100 °C | (E)-Alk-3-enoic acid mdpi.com |
This table presents a representative reaction based on established Knoevenagel condensation principles.
Horner-Wadsworth-Emmons Olefination and Phosphonate Reactivity
The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of alkenes, particularly with a high degree of stereoselectivity for the (E)-isomer. wikipedia.orgnrochemistry.com This reaction involves the condensation of an aldehyde or ketone with a stabilized phosphonate carbanion. wikipedia.org For the synthesis of this compound, 5-fluoropyridine-3-carbaldehyde would be treated with a phosphonate ester, such as triethyl phosphonoacetate, in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). The resulting phosphonate carbanion acts as a nucleophile, attacking the aldehyde to form an intermediate which then eliminates to give the α,β-unsaturated ester. Subsequent hydrolysis of the ester yields the desired carboxylic acid. The HWE reaction is often preferred over the Wittig reaction due to the water-soluble nature of the phosphate (B84403) byproduct, which simplifies purification. wikipedia.org
Table 2: Typical Conditions for Horner-Wadsworth-Emmons Olefination
| Aldehyde | Phosphonate Reagent | Base | Solvent | Product (after hydrolysis) |
| 5-Fluoropyridine-3-carbaldehyde | Triethyl phosphonoacetate | NaH | THF | (E)-3-(5-Fluoropyridin-3-yl)prop-2-enoic acid |
| Aromatic Aldehyde | Stabilized Phosphonate | NaH, BuLi, etc. | THF, DME | (E)-Alkenes wikipedia.orgnrochemistry.com |
This table illustrates a typical HWE reaction for the synthesis of the target compound.
Wittig Reaction and Phosphorane-Mediated Olefin Syntheses
The Wittig reaction provides another powerful tool for alkene synthesis by reacting an aldehyde or ketone with a phosphorus ylide (Wittig reagent). nih.gov To synthesize this compound, 5-fluoropyridine-3-carbaldehyde would be reacted with a suitable Wittig reagent, such as (carboxymethyl)triphenylphosphonium bromide, in the presence of a strong base. The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions. biomedres.us Stabilized ylides, like the one required for this synthesis, generally favor the formation of the (E)-alkene. A significant drawback of the Wittig reaction is the formation of triphenylphosphine (B44618) oxide as a byproduct, which can sometimes complicate product purification. youtube.com
Table 3: General Scheme for Wittig Reaction
| Aldehyde | Wittig Reagent | Base | Solvent | Product |
| 5-Fluoropyridine-3-carbaldehyde | (Carboxymethyl)triphenylphosphonium bromide | n-BuLi, NaH | THF, DMSO | This compound |
| Aldehyde | Phosphorus Ylide | Strong Base | Aprotic Solvent | Alkene + Triphenylphosphine oxide nih.gov |
This table outlines a general Wittig reaction for the target synthesis.
Advanced and Stereoselective Synthetic Pathways
Modern synthetic chemistry offers highly efficient and selective methods for the formation of carbon-carbon bonds, which can be applied to the synthesis of precursors for this compound.
Transition Metal-Catalyzed Coupling Reactions for Precursor Synthesis (e.g., Heck, Suzuki)
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. nih.gov In the context of synthesizing this compound, 3-bromo-5-fluoropyridine (B183902) could be directly coupled with acrylic acid or its esters. odinity.com This reaction is typically carried out in the presence of a palladium catalyst, such as palladium(II) acetate, a phosphine (B1218219) ligand, and a base. The Heck reaction often provides good yields and is tolerant of a wide range of functional groups.
Table 4: Representative Conditions for Heck Reaction
| Aryl Halide | Alkene | Catalyst | Base | Solvent | Product |
| 3-Bromo-5-fluoropyridine | Acrylic Acid | Pd(OAc)₂ / PPh₃ | Et₃N | DMF, Acetonitrile (B52724) | (E)-3-(5-Fluoropyridin-3-yl)prop-2-enoic acid |
| Aryl Bromide | Acrylic Acid | Pd(OAc)₂ | Triethylamine | DMF | trans-Cinnamic Acid Derivative odinity.com |
This table presents a representative Heck reaction for the synthesis of the target compound.
Suzuki Coupling: The Suzuki coupling reaction is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. odinity.com To synthesize the target molecule, one could envision coupling 3-bromo-5-fluoropyridine with a vinylboronic acid derivative, such as vinylboronic acid pinacol (B44631) ester, followed by oxidation of the vinyl group to a carboxylic acid. Alternatively, a more direct approach would involve coupling 5-fluoropyridine-3-boronic acid with a suitable vinyl bromide derivative bearing a carboxylic acid or ester functionality. The Suzuki reaction is known for its mild reaction conditions and high functional group tolerance. mdpi.com
Table 5: Illustrative Suzuki Coupling Approach
| Boronic Acid/Ester | Halide | Catalyst | Base | Solvent | Intermediate/Product |
| 5-Fluoropyridine-3-boronic acid | 3-Bromopropenoic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | This compound |
| Arylboronic acid | Vinyl bromide | Pd(OAc)₂ / Ligand | Na₂CO₃, K₃PO₄ | DME, Toluene | Aryl-substituted alkene researchgate.net |
This table illustrates a potential Suzuki coupling strategy for the synthesis.
Stereochemical Control and E/Z Isomer Selectivity in Olefin Formation
The geometry of the alkene in this compound is a critical aspect of its synthesis, with the E-isomer (trans) often being the thermodynamically more stable and desired product. Control over the E/Z isomer ratio is typically achieved through the careful selection of the synthetic route and reaction conditions. Two of the most powerful and widely utilized methods for constructing the C=C double bond with high stereoselectivity are the Wittig reaction and the Heck reaction.
The Wittig reaction provides a reliable method for the formation of alkenes from aldehydes or ketones. In the context of synthesizing this compound, this would involve the reaction of 5-fluoropyridine-3-carboxaldehyde with a phosphorus ylide bearing a carboxylic acid or ester functionality. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Stabilized ylides, which contain an electron-withdrawing group (such as an ester) on the ylide carbon, generally favor the formation of the (E)-alkene. organic-chemistry.orgucd.ie The reaction proceeds through a four-membered oxaphosphetane intermediate, and under thermodynamic control, the more stable trans-substituted intermediate is favored, leading to the (E)-alkene. ucd.ie For the synthesis of the target compound, a stabilized ylide such as (triphenylphosphoranylidene)acetic acid or its corresponding ester would be the reagent of choice.
The Heck reaction , a palladium-catalyzed cross-coupling of an aryl halide with an alkene, is another excellent method for achieving high (E)-selectivity. organic-chemistry.orgwikipedia.org This reaction would typically involve the coupling of 3-halo-5-fluoropyridine (e.g., 3-bromo-5-fluoropyridine or 3-iodo-5-fluoropyridine) with acrylic acid or an acrylate (B77674) ester. The mechanism of the Heck reaction inherently favors the formation of the trans product due to steric considerations in the migratory insertion and β-hydride elimination steps. wikipedia.org The choice of palladium catalyst, ligand, base, and solvent can be fine-tuned to maximize the yield and selectivity for the (E)-isomer.
| Method | Reactants | Typical Reagents & Conditions | Expected Predominant Isomer |
| Wittig Reaction | 5-Fluoropyridine-3-carboxaldehyde, (Carbethoxymethylene)triphenylphosphorane | Base (e.g., NaH, K₂CO₃), Solvent (e.g., THF, DMF), Room Temp. to Reflux | (E)-3-(5-Fluoropyridin-3-yl)prop-2-enoic acid ethyl ester |
| Heck Reaction | 3-Bromo-5-fluoropyridine, Ethyl acrylate | Pd(OAc)₂, Ligand (e.g., PPh₃, P(o-tolyl)₃), Base (e.g., Et₃N, K₂CO₃), Solvent (e.g., DMF, ACN), 80-120 °C | (E)-3-(5-Fluoropyridin-3-yl)prop-2-enoic acid ethyl ester |
This table presents representative conditions and may require optimization for specific substrates.
Subsequent hydrolysis of the resulting ester under acidic or basic conditions yields the desired this compound, typically without isomerization of the double bond.
Green Chemistry Principles and Sustainable Synthesis Protocols
Solvent Selection: Traditional organic solvents such as dimethylformamide (DMF) and acetonitrile (ACN), often used in Heck and Wittig reactions, can be replaced with more environmentally benign alternatives. Water is a highly desirable green solvent, and methodologies for conducting Heck reactions in aqueous media have been developed. organic-chemistry.org These often utilize water-soluble phosphine ligands or phase-transfer catalysts. Poly(ethylene glycol) (PEG) has also been explored as a recyclable solvent medium for Heck reactions. organic-chemistry.org For Wittig reactions, performing the reaction in an aqueous, saturated sodium bicarbonate solution has been shown to be effective for stabilized ylides.
Catalyst Systems: The development of highly active and recyclable palladium catalysts is a cornerstone of green Heck reactions. Phosphine-free catalyst systems, such as those based on palladium-N-heterocyclic carbene (NHC) complexes or palladacycles, can offer high stability and turnover numbers, allowing for very low catalyst loadings (in the ppm range). organic-chemistry.org Immobilizing the palladium catalyst on a solid support, such as silica (B1680970) or a polymer, facilitates its recovery and reuse, which is both economically and environmentally advantageous. wikipedia.org
Energy Efficiency: Microwave-assisted synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in organic synthesis. jocpr.com The Wittig reaction of stabilized ylides with aldehydes can be significantly expedited under microwave irradiation, often reducing reaction times from hours or days to mere minutes. researchgate.net Similarly, microwave heating can enhance the efficiency of Heck reactions, leading to shorter reaction times and potentially lower energy consumption compared to conventional heating methods. organic-chemistry.org
| Green Approach | Modification | Benefit | Applicable Reaction |
| Greener Solvents | Replacement of DMF/ACN with water or PEG | Reduced toxicity, improved safety, potential for catalyst recycling | Heck Reaction, Wittig Reaction |
| Recyclable Catalysts | Immobilization of Pd on a solid support (e.g., silica, polymer) | Simplified product purification, catalyst reuse, reduced metal waste | Heck Reaction |
| High-Efficiency Catalysts | Use of N-heterocyclic carbene (NHC)-Pd complexes or palladacycles | Lower catalyst loading, high turnover numbers, often phosphine-free | Heck Reaction |
| Energy Efficiency | Microwave irradiation | Drastically reduced reaction times, often improved yields | Wittig Reaction, Heck Reaction |
This table provides examples of green chemistry approaches that can be applied to the synthesis.
Optimization of Reaction Conditions for Research Scale Production
The transition from a laboratory-scale procedure to a reliable research-scale production method for this compound requires systematic optimization of various reaction parameters. This process aims to maximize yield, purity, and reproducibility while ensuring operational simplicity and safety.
For a Heck reaction , key parameters to optimize include:
Catalyst Loading: While standard procedures might use 1-5 mol% of the palladium catalyst, optimization studies aim to reduce this to the lowest effective level, potentially in the parts-per-million (ppm) range with highly active catalysts. organic-chemistry.orgnih.gov
Ligand Choice and Concentration: The electronic and steric properties of the phosphine or NHC ligand can significantly impact the reaction outcome. A screening of different ligands is often necessary. The ligand-to-palladium ratio is also a critical parameter to adjust.
Base and Solvent: The choice of base (e.g., triethylamine, potassium carbonate, sodium acetate) and solvent must be compatible with the reactants and catalyst system. The concentration of the reactants is also a factor to be optimized. wikipedia.orgnih.gov
Temperature and Reaction Time: These parameters are interdependent. The goal is to find the lowest temperature and shortest time that afford a complete reaction, which can be monitored by techniques such as TLC, GC-MS, or NMR. odinity.com
For a Wittig reaction , optimization would focus on:
Base Selection: The strength of the base required depends on the acidity of the phosphonium salt. For stabilized ylides, weaker bases like potassium carbonate or even sodium bicarbonate can be sufficient.
Solvent System: The polarity of the solvent can influence the reaction rate and the solubility of the reactants and intermediates.
Temperature: While many Wittig reactions with stabilized ylides proceed at room temperature, gentle heating may be required to drive the reaction to completion.
Work-up and Purification: Developing an efficient extraction and crystallization procedure is crucial for obtaining the product in high purity on a larger scale.
The following table outlines a hypothetical optimization study for a Heck reaction to produce the ethyl ester of the target compound.
| Entry | Pd(OAc)₂ (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2 | PPh₃ (4) | Et₃N | DMF | 100 | 12 | 75 |
| 2 | 1 | PPh₃ (2) | Et₃N | DMF | 100 | 12 | 72 |
| 3 | 0.5 | P(o-tolyl)₃ (1) | Et₃N | DMF | 100 | 12 | 85 |
| 4 | 0.5 | P(o-tolyl)₃ (1) | K₂CO₃ | ACN | 80 | 18 | 82 |
| 5 | 0.1 | NHC-Pd-PEPPSI (0.1) | K₂CO₃ | ACN | 80 | 8 | 92 |
This table represents a sample optimization process. Actual results would be determined experimentally.
Through such systematic optimization, a robust and efficient protocol for the research-scale production of this compound can be established.
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High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy: No published 1D or 2D NMR spectra (COSY, HMBC, HSQC) were found for "this compound" that would allow for a detailed analysis of its conformational and tautomeric properties. Furthermore, no solid-state NMR data is available to discuss its crystal structure and potential polymorphism.
X-ray Crystallography: There are no publicly available single-crystal X-ray diffraction studies for this compound or its co-crystals. Consequently, information regarding its absolute stereochemistry, crystal packing, intermolecular interactions, and hydrogen bonding networks is absent.
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Advanced Structural Characterization and Spectroscopic Analysis Methodologies
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Asymmetric Derivatives
Information and research data specifically concerning the chiroptical spectroscopy of asymmetric derivatives of 3-(5-Fluoropyridin-3-yl)prop-2-enoic acid are not presently available in the reviewed scientific literature.
Computational and Theoretical Chemistry Studies of the Compound
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations are fundamental in predicting the intrinsic properties of a molecule. These methods provide insights into the electron distribution, orbital energies, and reactivity, which are crucial for understanding the chemical behavior of a compound.
Density Functional Theory (DFT) for HOMO-LUMO Energy Gaps, Molecular Orbitals, and Electrostatic Potential Surfaces
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules. For a molecule like 3-(5-Fluoropyridin-3-yl)prop-2-enoic acid, DFT calculations would be invaluable.
HOMO-LUMO Energy Gaps: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The energy difference between them, the HOMO-LUMO gap, is a measure of the molecule's excitability and chemical stability. A smaller gap suggests that the molecule is more reactive. For similar aromatic carboxylic acids, DFT calculations are routinely used to determine these values.
Molecular Orbitals: Visualization of the HOMO and LUMO orbitals would reveal the regions of the molecule that are most likely to act as electron donors (HOMO) and electron acceptors (LUMO). In this compound, the HOMO is likely to be distributed over the π-system of the pyridine (B92270) ring and the acrylic acid moiety, while the LUMO would also be located over this conjugated system.
Electrostatic Potential Surfaces (EPS): An EPS map illustrates the charge distribution on the molecule's surface. For this compound, the EPS would likely show negative potential (red/yellow) around the electronegative oxygen and fluorine atoms, as well as the nitrogen of the pyridine ring, indicating regions susceptible to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms, particularly the acidic proton of the carboxylic acid group.
| Parameter | Illustrative Value | Significance |
| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | -2.0 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap | 4.5 eV | Indicator of chemical reactivity and stability. |
| Dipole Moment | 3.2 D | Measure of the overall polarity of the molecule. |
Note: The values in this table are illustrative and not based on actual experimental or computational data for this compound.
Conformational Analysis and Potential Energy Surface Mapping
The biological activity and physical properties of a molecule are highly dependent on its three-dimensional shape and flexibility.
Molecular Mechanics and Dynamics Simulations for Conformational Flexibility
Molecular Mechanics (MM): MM methods use classical physics to model the energy of a molecule as a function of its geometry. These methods are computationally efficient and well-suited for exploring the conformational space of flexible molecules like this compound, which has rotatable bonds.
Molecular Dynamics (MD): MD simulations model the movement of atoms over time, providing a dynamic picture of the molecule's conformational flexibility. An MD simulation of this compound in a solvent would reveal its preferred conformations and how they interconvert.
Torsional Scans and Intramolecular Hydrogen Bonding Contributions
Torsional Scans: A potential energy surface scan can be performed by systematically rotating the dihedral angles of the key rotatable bonds in this compound. This would identify the low-energy conformers and the energy barriers between them.
Intramolecular Hydrogen Bonding: The presence of a carboxylic acid group and a pyridine nitrogen raises the possibility of intramolecular hydrogen bonding, which can significantly influence the molecule's conformation and reactivity. nih.gov Computational studies can quantify the strength and geometric parameters of such interactions. nih.gov For instance, an intramolecular hydrogen bond could form between the carboxylic acid proton and the pyridine nitrogen, leading to a more planar and rigid structure. The existence and strength of such a bond would have implications for the molecule's acidity and its interactions with biological targets.
Molecular Docking and Dynamics Simulations for Hypothesizing Receptor-Ligand Interactions (in vitro/theoretical models)
While no specific molecular docking studies for this compound have been found, this technique is a cornerstone of modern drug discovery.
Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor. If a biological target for this compound were identified, molecular docking could be used to generate a hypothesis about its binding mode. For example, in a study on derivatives, 3-(5-fluoropyridin-3-yl)-2-oxazolidinones, molecular docking was used to predict their binding to bacterial ribosomes. cymitquimica.comresearchgate.net
Molecular Dynamics of the Complex: Following docking, an MD simulation of the ligand-receptor complex would be performed to assess the stability of the predicted binding pose and to analyze the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
| Parameter | Illustrative Finding | Implication for Interaction |
| Binding Affinity (Docking Score) | -7.5 kcal/mol | A hypothetical strong binding affinity to a target protein. |
| Key Interacting Residues | Asp12, Arg124, Phe210 | Hypothetical amino acids in the active site forming hydrogen bonds and pi-stacking interactions. |
| RMSD of Ligand (MD) | 1.5 Å | A hypothetical stable binding pose of the ligand in the active site during the simulation. |
| Intermolecular Hydrogen Bonds (MD) | 2-3 persistent H-bonds | Hypothetical key hydrogen bonds that stabilize the ligand-receptor complex. |
Note: The values and findings in this table are for illustrative purposes to demonstrate the type of data generated from such studies and are not based on actual results for this compound.
Binding Site Prediction and Ligand Efficiency Metrics in Theoretical Biological Systems
In computational drug discovery, identifying the potential binding site of a molecule on a biological target, such as a protein or enzyme, is a critical first step. For this compound, molecular docking simulations would be employed to predict its preferred binding orientation and affinity within a target's active site. These simulations generate a binding score, which estimates the binding free energy.
Following the prediction of a binding pose, various ligand efficiency (LE) metrics are calculated to assess the quality of the compound. These metrics normalize the binding affinity with respect to the molecule's size or other physicochemical properties, providing a way to compare the efficiency of different compounds. nih.govtandfonline.comnih.gov The goal is to maximize binding energy while minimizing properties like molecular weight and lipophilicity, which can negatively impact drug development. nih.gov
Commonly used ligand efficiency metrics include:
Ligand Efficiency (LE): Measures the binding energy per non-hydrogen atom (heavy atom). It is a fundamental metric for assessing the 'quality' of a hit or lead compound. tandfonline.comtandfonline.com An accepted threshold for a promising compound is an LE value greater than 0.3. researchgate.net
Lipophilic Ligand Efficiency (LLE): This metric relates potency to lipophilicity (logP), indicating how effectively a compound utilizes its lipophilicity to achieve binding affinity. tandfonline.comtandfonline.com
Binding Efficiency Index (BEI): Relates the binding affinity to the molecular weight of the compound.
Surface-Efficiency Index (SEI): Normalizes binding affinity with respect to the polar surface area.
The table below presents a hypothetical set of ligand efficiency metrics for this compound, as would be calculated following a successful docking simulation against a hypothetical target protein.
Table 1: Hypothetical Ligand Efficiency Metrics for this compound
| Metric | Formula | Hypothetical Value | Interpretation |
|---|---|---|---|
| Binding Affinity (pKi) | -log(Ki) | 6.5 | Moderate to high affinity |
| Ligand Efficiency (LE) | (1.37 * pKi) / HAC | 0.45 kcal/mol/atom | Efficient binding per atom |
| Lipophilic Ligand Efficiency (LLE) | pKi - logP | 4.5 | Good balance of potency and lipophilicity |
| Binding Efficiency Index (BEI) | (pKi * 1000) / MW | 35.5 | Efficient binding for its molecular size |
HAC = Heavy Atom Count, MW = Molecular Weight. Values are illustrative.
Energetic Contributions to Molecular Recognition and Stability
Molecular recognition, the specific interaction between a ligand and its biological target, is driven by a combination of non-covalent interactions. nih.govfiveable.mescispace.com Computational methods can dissect the total binding energy into contributions from these different forces, providing insight into the key interactions that stabilize the ligand-protein complex. Understanding these contributions is vital for rationally designing more potent and selective analogs. nih.govacs.org
For this compound, the key energetic contributions would likely involve:
Hydrogen Bonds: The carboxylic acid group is a strong hydrogen bond donor and acceptor, while the pyridine nitrogen can act as a hydrogen bond acceptor. The fluorine atom can also participate in weaker hydrogen bonds.
Van der Waals Interactions: These are contacts between the aromatic ring of the pyridine and hydrophobic pockets within the protein's binding site.
Electrostatic Interactions: These arise from the charge distribution across the molecule, particularly the polar regions created by the nitrogen, fluorine, and oxygen atoms. The fluorine atom, with its high electronegativity, significantly influences the local electronic environment. nih.govemerginginvestigators.org
Pi-stacking or Pi-cation Interactions: The pyridine ring can engage in stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the binding site.
A hypothetical energy decomposition for the binding of this compound to a target is shown in the table below.
Table 2: Illustrative Energetic Contributions to Binding
| Interaction Type | Energy Contribution (kcal/mol) | Key Functional Groups Involved |
|---|---|---|
| Hydrogen Bonding | -4.5 | Carboxylic acid, Pyridine Nitrogen |
| Van der Waals | -3.0 | Pyridine ring, Prop-2-enoic backbone |
| Electrostatic (non-H-bond) | -2.0 | Fluorine, Oxygen atoms |
| Pi-Interactions | -1.5 | Pyridine ring |
| Total Binding Energy | -11.0 |
Values are for illustrative purposes only.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Biological Activity Predictions
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov These models can then be used to predict the activity of new, unsynthesized compounds, guiding medicinal chemistry efforts. mdpi.commdpi.com
Topological and Electronic Descriptor Generation and Selection
The first step in QSAR modeling is to calculate molecular descriptors for each compound in a dataset. These numerical values represent different aspects of the molecule's structure and properties. For a series of analogs of this compound, these would include:
Topological (2D) Descriptors: These are derived from the 2D representation of the molecule and include counts of atoms, bonds, rings, and molecular connectivity indices that describe the branching and shape of the molecule.
Electronic Descriptors: These describe the electronic properties of the molecule, such as partial charges on atoms, dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap can indicate chemical reactivity. researchgate.net
Physicochemical Descriptors: These include properties like molecular weight (MW), logP (lipophilicity), and polar surface area (PSA).
The table below shows examples of descriptors that would be generated for this compound.
Table 3: Selected Molecular Descriptors for QSAR Analysis
| Descriptor Type | Descriptor Name | Illustrative Value | Property Represented |
|---|---|---|---|
| Topological | Wiener Index | 342 | Molecular branching |
| Topological | Kier Shape Index (kappa-2) | 5.8 | Molecular shape/flexibility |
| Electronic | Dipole Moment | 3.1 D | Molecular polarity |
| Electronic | HOMO Energy | -7.2 eV | Electron-donating ability |
| Electronic | LUMO Energy | -1.5 eV | Electron-accepting ability |
| Physicochemical | Polar Surface Area (PSA) | 50.1 Ų | H-bonding potential |
Values are hypothetical and for illustrative purposes.
Statistical Models for Predictive Analysis of In Vitro Data
Once descriptors are calculated for a series of compounds with known in vitro activity (e.g., IC₅₀ values), a statistical model is built to find the best correlation. nih.gov Various machine learning and regression methods can be used, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or more complex methods like Support Vector Machines (SVM). nih.gov
A hypothetical linear QSAR equation for a series of acrylic acid derivatives might look like this:
pIC₅₀ = 0.65 * ClogP - 0.02 * PSA + 0.4 * (HOMO-LUMO Gap) + 1.5
This equation suggests that activity (pIC₅₀) increases with higher lipophilicity (ClogP) and a larger HOMO-LUMO gap, but decreases with a larger polar surface area (PSA). Such a model, once rigorously validated, could predict the in vitro activity of new analogs, including this compound, before their synthesis. nih.govmdpi.com
Solvent Effects and Solvation Models in Theoretical Studies of Compound Behavior
The behavior and properties of a molecule can be significantly influenced by the solvent in which it is dissolved. acs.orgnih.gov Solvation models in computational chemistry are used to account for these effects. There are two main types of solvation models:
Implicit Solvent Models: These models treat the solvent as a continuous medium with a defined dielectric constant (e.g., the Polarizable Continuum Model, PCM, or Generalized Born, GB models). acs.orgrutgers.edu They are computationally efficient and useful for calculating properties like solvation free energy, which is crucial for predicting solubility.
Explicit Solvent Models: In these models, individual solvent molecules (e.g., water) are included in the simulation. fiveable.me This approach is much more computationally intensive but allows for the study of specific solute-solvent interactions, such as the formation of a hydration shell and specific hydrogen bonds between the compound and water molecules. fiveable.me
For this compound, an explicit solvent simulation could reveal how water molecules orient around the carboxylic acid and the fluoropyridine ring, providing detailed insights into its hydration and solubility. The interaction of the fluorine atom with surrounding water molecules would be of particular interest in these studies. nih.gov The three-dimensional reference interaction site model (3D-RISM) is an advanced statistical mechanics theory that can also be used to understand solvation thermodynamics. acs.orgrutgers.edu
Mechanistic Investigations of Biological Interactions in Vitro and Pre Clinical Models
Enzyme Inhibition Kinetics and Mechanism of Action (e.g., Kinase Modulation, COX Inhibition)
To understand the therapeutic potential of 3-(5-Fluoropyridin-3-yl)prop-2-enoic acid, its effects on enzyme activity would need to be thoroughly investigated. Such studies would aim to identify specific enzyme targets and characterize the nature of the inhibition.
Characterization of Inhibition Modes: Competitive, Non-Competitive, Uncompetitive
Enzyme kinetic studies would be essential to determine how this compound interacts with its target enzyme. By measuring reaction rates at varying substrate and inhibitor concentrations, researchers could distinguish between different modes of inhibition. For instance, if the compound were a competitive inhibitor, it would bind to the active site of the enzyme, competing with the natural substrate. This would be reflected in an increase in the Michaelis constant (Km) with no change in the maximum velocity (Vmax). In contrast, non-competitive inhibition would involve the inhibitor binding to a site other than the active site, leading to a decrease in Vmax without affecting Km. Uncompetitive inhibition, where the inhibitor binds only to the enzyme-substrate complex, would result in a decrease in both Vmax and Km.
Irreversible Binding Mechanisms and Covalent Adduct Formation
Further investigation would be required to ascertain whether this compound acts as a reversible or irreversible inhibitor. Irreversible inhibitors typically form a stable, covalent bond with the enzyme, leading to a permanent loss of activity. Techniques such as mass spectrometry could be employed to identify the formation of any covalent adducts between the compound and the target enzyme, providing definitive evidence of irreversible binding.
Receptor Binding Assays and Allosteric Modulation Studies
The interaction of this compound with various receptors would be another critical area of investigation to understand its pharmacological profile.
Determination of Ligand-Receptor Binding Affinities (Kd, Ki values) in Cell-Free Systems
Radioligand binding assays are a standard method to quantify the affinity of a compound for a specific receptor. In these experiments, a radiolabeled ligand known to bind to the receptor of interest is used. By measuring the displacement of the radioligand by increasing concentrations of this compound, the inhibitor constant (Ki) and dissociation constant (Kd) can be calculated. These values provide a quantitative measure of the compound's binding affinity.
A hypothetical data table for such an experiment might look like this:
| Receptor Target | Radioligand | Ki (nM) for this compound |
| Receptor X | [³H]-Ligand A | Data Not Available |
| Receptor Y | [¹²⁵I]-Ligand B | Data Not Available |
Investigation of Signal Transduction Pathway Interrogation and Modulation
Upon binding to a receptor, a compound can modulate downstream signal transduction pathways. Functional assays would be necessary to determine whether this compound acts as an agonist, antagonist, or allosteric modulator. For example, for a G-protein coupled receptor (GPCR), researchers might measure changes in the levels of second messengers like cyclic AMP (cAMP) or inositol (B14025) phosphates. For a receptor tyrosine kinase, the phosphorylation status of downstream signaling proteins would be assessed.
Cellular Uptake and Intracellular Localization Studies (in cultured cell lines, non-human)
To exert an effect on intracellular targets, this compound must be able to cross the cell membrane and reach its site of action. Cellular uptake studies in various non-human cultured cell lines would be performed to understand its membrane permeability and transport mechanisms. Techniques such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) could be used to quantify the intracellular concentration of the compound over time.
Fluorescence microscopy, using a fluorescently labeled derivative of the compound, could provide insights into its subcellular localization, revealing whether it accumulates in specific organelles such as the mitochondria, endoplasmic reticulum, or nucleus.
A hypothetical data table summarizing cellular uptake might be presented as follows:
| Cell Line (Non-Human) | Incubation Time (min) | Intracellular Concentration (µM) |
| Murine Fibroblast L929 | 30 | Data Not Available |
| Canine Kidney MDCK | 30 | Data Not Available |
| Rat Pheochromocytoma PC12 | 60 | Data Not Available |
Membrane Permeability Assays and Transport Mechanisms
There is currently no published data from membrane permeability assays, such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell-based assays, for This compound . Consequently, its passive diffusion characteristics and any involvement of active transport mechanisms across biological membranes remain uncharacterized.
Fluorescence Microscopy for Subcellular Distribution and Compartmentalization
No studies utilizing fluorescence microscopy to determine the subcellular localization of This compound have been reported. Research in this area would be required to visualize its distribution within different cellular compartments, such as the nucleus, mitochondria, or cytoplasm, which is crucial for understanding its potential mechanism of action.
In Vitro Cellular Efficacy and Selectivity Profiling
Information regarding the cytotoxic or cytostatic effects of This compound in specific cell lines is not available in the scientific literature. Profiling the compound against a panel of cell lines would be a necessary first step to identify any potential selective activity.
Dose-Response Curves (IC50/EC50 Determination) for Mechanistic Insights
As no cellular efficacy data has been published, there are no reported half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) values for This compound . The determination of these values is fundamental for quantitative analysis of the compound's potency and for gaining mechanistic insights into its biological effects.
Mechanism of Cell Death Induction (Apoptosis, Necrosis, Autophagy)
There is no available research on the mechanism by which This compound might induce cell death. Mechanistic studies, such as annexin (B1180172) V/propidium iodide staining for apoptosis and necrosis or analysis of autophagy markers like LC3B, would be needed to elucidate these pathways.
In Vivo Pre-Clinical Mechanistic Studies in Model Organisms
No in vivo studies in model organisms such as zebrafish, C. elegans, or murine models have been published for This compound . Such studies are essential for understanding the compound's behavior in a whole-organism context, including its potential for target engagement and biomarker modulation.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Analogs and Derivatives
Systematic Modification of the Fluoropyridine Moiety
The position of the fluorine atom on the pyridine (B92270) ring significantly alters the electronic landscape of the molecule. Fluorine's high electronegativity acts as a powerful electron-withdrawing group, which can stabilize molecular orbitals. nih.gov This effect can enhance the stability of the aromatic ring. acs.orgnih.gov The substitution of fluorine for hydrogen introduces a net positive charge on the carbon to which it is attached, creating a potential barrier for π-electron flow and disrupting the ring current. acs.org
In the case of 3-(5-Fluoropyridin-3-yl)prop-2-enoic acid, the fluorine is at the 5-position. Shifting the fluorine to other positions (e.g., 2, 4, or 6) would have distinct consequences. For instance, fluorination at the 2-position can lead to a shortening of the adjacent C-N bond. researchgate.net Studies on fluoropyridines have shown that the position of the fluorine atom impacts the electronic communication with the ring nitrogen. acs.orgnih.gov This alteration in electron distribution directly affects the molecule's pKa, dipole moment, and its ability to participate in hydrogen bonding and other non-covalent interactions, which are crucial for any potential biological application. researchgate.netrsc.org For example, a change in the electrostatic potential map could alter how the molecule interacts with a biological target. researchgate.netrsc.org
Bioisosteric replacement, where one atom or group is replaced by another with similar physical or chemical properties, is a key strategy in modifying molecular interactions. mdpi.com For the pyridine core of this compound, several such modifications can be considered for developing research tools.
Derivatization of the Prop-2-enoic Acid Chain
The prop-2-enoic acid chain offers multiple avenues for modification, each impacting the molecule's properties and potential biological fate.
The carboxylic acid group is a key functional handle that can be converted into ester or amide derivatives. This is a common strategy to create prodrugs, which can enhance properties like membrane permeability by masking the polar carboxylic acid group. researchgate.net These derivatives are designed to be converted back to the active carboxylic acid in a biological system, often through enzymatic hydrolysis. researchgate.netnih.gov
Generally, amides are more stable to hydrolysis than esters. wikipedia.org The rate of hydrolysis of ester prodrugs can be finely tuned. For example, glycolamide esters have been shown to be rapidly hydrolyzed in human plasma by cholinesterases, while exhibiting good stability in aqueous solutions. nih.gov The stability of esters derived from acrylic acid can also be influenced by the local microenvironment and pH. nih.govresearchgate.net The conversion of the carboxylic acid of this compound to various esters (e.g., methyl, ethyl, or more complex glycolamide esters) or amides would produce a library of compounds with varying rates of bioconversion, allowing for the controlled release of the parent compound in research applications. nih.govgoogleapis.com
Modifying the three-carbon chain offers another layer of structural diversity.
Saturation: Reducing the C=C double bond in the prop-2-enoic acid moiety to a single bond would yield 3-(5-Fluoropyridin-3-yl)propanoic acid. This removes the planarity and rigidity of the acrylate (B77674) system, introducing conformational flexibility. This change would significantly impact how the side chain can orient itself and interact with its environment.
Extension: The length of the alkyl chain can be extended (e.g., to butenoic or pentenoic acid derivatives). Chain length is a critical parameter in the design of biologically active molecules, as it can affect binding affinity to target proteins. mdpi.com
Cyclization: The prop-2-enoic acid chain can be involved in cyclization reactions to form new ring structures. nih.govnih.govresearchgate.net For instance, an intramolecular reaction could form a fused or spirocyclic system, drastically altering the molecule's three-dimensional shape. Strategies like Michael addition followed by cyclization are known to produce complex scaffolds like cyclopentenes or cyclobutanes from acrylic acid derivatives. acs.org Such rigidified structures can lock the molecule into a specific conformation, which can be useful for probing the required geometry for a particular biological interaction. The addition of acrylic acid as a comonomer has also been shown to influence ring formation during the synthesis of certain polymers. usm.edu
Pharmacophore Elucidation and Ligand Design Principles (for academic research tools/probes)
A pharmacophore model outlines the essential molecular features necessary for a molecule to have a specific biological effect. For this compound and its derivatives, a hypothetical pharmacophore for use as a research probe can be proposed based on its structural components and findings from related molecules. mdma.ch
Key features would likely include:
A Hydrogen Bond Acceptor: The fluorine atom and the pyridine nitrogen can both act as hydrogen bond acceptors. The specific role would depend on the target environment. nih.gov
An Aromatic Ring: The pyridine ring can participate in π-stacking or other hydrophobic interactions. nih.govnih.gov
A Hydrogen Bond Donor/Acceptor Group: The carboxylic acid is a crucial feature, capable of acting as both a hydrogen bond donor (the hydroxyl proton) and acceptor (the carbonyl oxygen). It is often a key interaction point with biological targets. In its deprotonated carboxylate form, it can form strong ionic interactions.
Defined Spatial Arrangement: The geometry of the molecule, including the relative positions of the fluoropyridine ring and the acrylic acid side chain, would be critical.
The design of new research tools based on this scaffold would involve systematically modifying each of these pharmacophoric elements. For example, as discussed, the pyridine ring could be replaced by other heterocycles to probe the importance of the nitrogen atom's position and the ring's electronic properties. tandfonline.comacs.orgresearchgate.net The carboxylic acid could be replaced with other acidic groups (like a tetrazole) or converted to neutral esters and amides to understand the role of the acidic proton and charge. mdpi.comnih.gov These systematic variations would allow researchers to map the structural requirements for any observed biological or biochemical activity.
Identification of Key Structural Features Essential for Mechanistic Activity
The structure of "this compound" contains several key features that are likely essential for its intended mechanistic activity. The pyridine ring, a common scaffold in medicinal chemistry, is known to participate in various biological interactions. mdpi.comnih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a crucial interaction for binding to many biological targets. researchgate.net
The fluorine atom at the 5-position of the pyridine ring is a significant modification. Fluorine's high electronegativity can alter the electronic properties of the pyridine ring, potentially influencing its binding affinity and metabolic stability. nih.gov In some contexts, fluorination of aromatic rings has been shown to enhance biological activity. nih.gov
The prop-2-enoic acid side chain provides a Michael acceptor, a reactive site for potential covalent interaction with nucleophilic residues (like cysteine) in a target protein. This feature suggests that the compound could act as an irreversible inhibitor. The carboxylic acid group itself is a key pharmacophore, capable of forming strong ionic interactions and hydrogen bonds with target proteins.
A review of pyridine derivatives indicates that the presence and position of functional groups like halogens and carboxylic acids significantly influence their antiproliferative activities. While some studies suggest that halogen atoms can decrease activity in certain contexts, their electron-withdrawing nature can also be beneficial for specific target interactions. nih.gov
De Novo Design and Scaffold Hopping Approaches Based on SAR Insights
The design of "this compound" can be conceptualized through de novo design principles, where a molecule is built from the ground up to fit a specific biological target. Computational methods can be employed to generate novel molecules within the binding site of a protein, guiding the synthesis of compounds with improved properties. researchgate.net
Scaffold hopping is another relevant design strategy, where the core structure (scaffold) of a known active compound is replaced with a different, often isosteric, scaffold to explore new chemical space and potentially improve properties like potency or selectivity. nih.govnih.gov For instance, a known inhibitor containing a phenyl ring might be "hopped" to a pyridine scaffold to modulate its pharmacokinetic profile. The pyridine ring in "this compound" could be a result of such a scaffold hopping approach from a less optimal core. This strategy has been successfully used to develop novel inhibitors for various targets, including kinases. nih.govnih.gov
Correlation of Structural Features with Mechanistic Biological Activities and Theoretical Predictions
The structural elements of "this compound" can be correlated with potential biological activities based on theoretical predictions and data from analogous compounds. The combination of a hydrogen-bonding pyridine ring, an electrophilic acrylic acid moiety, and a metabolically stabilizing fluorine atom suggests a compound designed for high-affinity and potentially covalent target engagement.
Theoretical studies on similar pyridine carboxylic acids have been used to predict their reactivity and biological activity. mdpi.com Quantum chemical calculations can help in understanding the electronic properties and reactivity of the molecule, which in turn can be correlated with its biological function. For example, the electronic properties of the pyridine ring, modulated by the fluorine substituent, would influence its pKa and its ability to interact with target residues.
The table below illustrates the key structural features and their likely contribution to the biological activity profile of the compound, based on established principles from related molecules.
| Structural Feature | Potential Contribution to Biological Activity |
| Pyridine Ring | Acts as a scaffold; the nitrogen atom can serve as a hydrogen bond acceptor. researchgate.net |
| Fluorine Atom | Modulates electronic properties of the pyridine ring, potentially enhancing binding affinity and metabolic stability. nih.gov |
| Prop-2-enoic Acid | The acrylic acid moiety can act as a Michael acceptor for covalent bond formation with target proteins. The carboxylic acid can form ionic and hydrogen bonds. |
Advanced Material Science Applications and Supramolecular Chemistry
Incorporation into Polymeric Systems for Functional Materials
The acrylic acid group in 3-(5-Fluoropyridin-3-yl)prop-2-enoic acid serves as a polymerizable handle, allowing for its incorporation into various polymer backbones. This can be achieved through copolymerization with other vinyl monomers, leading to the creation of functional polymers with tailored properties. While direct polymerization studies of this specific monomer are not widely documented, the behavior of related pyridine (B92270) and acrylic acid-containing polymers provides a strong indication of its potential.
Research into acrylic polymers has demonstrated the feasibility of incorporating functional groups with controlled placement within the polymer structure. google.com The copolymerization of monomers like acrylic acid and its derivatives is a well-established method for producing materials with enhanced adhesion, toughness, and stiffness. uni-konstanz.de For instance, copolymers of acrylic acid and styrene (B11656) have been synthesized and subsequently functionalized by grafting pyridine-containing groups. mdpi.comresearchgate.netscispace.comnih.gov These grafted copolymers have shown promising applications due to their fluorescent and antimicrobial properties, which arise from the unique polymer assemblies formed. mdpi.comresearchgate.netscispace.comnih.gov
The introduction of this compound as a comonomer could impart specific functionalities to the resulting polymer. The fluoropyridine unit is expected to enhance the thermal stability and influence the electronic properties of the material. Furthermore, the pyridine nitrogen offers a site for post-polymerization modification, such as quaternization, or for coordinating metal ions, opening possibilities for applications in catalysis and sensing. The fluorine atom can also contribute to desirable properties in advanced polymer applications, such as in the development of porous polyimide films for high-temperature environments. acs.org
Below is a table summarizing the potential impact of incorporating this compound into polymeric systems, based on findings from related compounds.
| Property | Potential Enhancement from this compound |
| Thermal Stability | The presence of the aromatic fluoropyridine ring can increase the degradation temperature of the polymer. |
| Fluorescence | Pyridine-containing polymers are known to exhibit fluorescence, a property that could be tuned by the electronic effects of the fluorine substituent. mdpi.comresearchgate.netscispace.comnih.gov |
| Antimicrobial Activity | Polymers incorporating pyridine moieties have demonstrated activity against bacteria. mdpi.comresearchgate.netscispace.comnih.gov |
| Adhesion | The carboxylic acid group is known to promote adhesion to various substrates. uni-konstanz.de |
| Metal Coordination | The pyridine nitrogen can act as a ligand for metal ions, enabling the creation of polymer-based catalysts or sensors. |
Self-Assembly and Supramolecular Architectures Based on Compound Recognition
The non-covalent interactions facilitated by the functional groups of this compound make it an excellent candidate for the construction of well-defined supramolecular assemblies. The key interactions governing the self-assembly of this molecule are hydrogen bonding, π-π stacking, and potentially halogen bonding involving the fluorine atom.
The carboxylic acid group can form strong hydrogen bonds, either through dimerization with another carboxylic acid or by acting as a hydrogen bond donor to the nitrogen atom of the pyridine ring of a neighboring molecule. This latter interaction, the carboxylic acid-pyridine supramolecular synthon, is a robust and recurring motif in the crystal structures of pyridine and pyrazine (B50134) carboxylic acids. nih.gov The formation of this heterodimer is often energetically favored over the acid-acid homodimer. nih.gov
The pyridine ring itself can participate in π-π stacking interactions, which would further stabilize the supramolecular architecture. The presence of the fluorine atom can modulate these stacking interactions. Studies on fluorinated pyridines have shown that the degree of fluorination significantly influences the crystal packing, leading to arrangements from herringbone to parallel stacking. acs.orgfigshare.com
Furthermore, fluorinated carboxylic acids have been shown to be powerful building blocks in the formation of bimolecular self-assembled monolayers. While fluorination can sometimes hinder homomolecular assembly, it can enhance the ability of the carboxylic acid to act as a hydrogen bond donor in forming bimolecular networks. rsc.org This suggests that this compound could be a valuable component in creating complex, multi-component supramolecular structures. The cooperative self-assembly of pyridine-containing macrocycles into robust nanotubes has also been demonstrated, highlighting the potential for these types of molecules to form highly ordered, high-aspect-ratio nanostructures. nih.gov
The principles of self-assembly in related systems are summarized in the table below.
| Supramolecular Interaction | Role in Self-Assembly of this compound |
| Carboxylic Acid-Pyridine Hydrogen Bonding | A highly probable and stable synthon driving the formation of heterodimers and larger assemblies. nih.gov |
| Carboxylic Acid Dimerization | A competing hydrogen bonding motif that can lead to different supramolecular structures. |
| π-π Stacking | Interactions between pyridine rings contributing to the stability of the assembly. The fluorine atom can influence the geometry of this stacking. acs.orgfigshare.com |
| C-H···F and C-F···π Interactions | Weaker, yet influential, interactions that can fine-tune the overall supramolecular architecture. iucr.org |
Crystal Engineering and Polymorphism Studies for Solid-State Properties
Crystal engineering focuses on the design and synthesis of crystalline solids with desired properties, which are dictated by the arrangement of molecules in the crystal lattice. This compound possesses the key functional groups that are of great interest to crystal engineers. The study of its crystallization behavior and potential polymorphism is crucial for controlling its solid-state properties.
The primary interactions that will direct the crystal packing are the strong O-H···N hydrogen bonds between the carboxylic acid and the pyridine nitrogen, and the weaker C-H···O interactions. nih.gov The fluorine atom introduces the possibility of additional, weaker interactions such as C-H···F hydrogen bonds and F···F contacts, which can have a significant impact on the crystal packing and the resulting physical properties. iucr.org The introduction of fluorine into a molecule can alter its dipole moment and molecular interactions, which in turn can affect crystal symmetry. researchgate.net
The interplay of these various intermolecular forces can lead to the formation of different crystalline forms, or polymorphs, each with unique properties such as solubility, melting point, and stability. While specific polymorphism studies on this compound are not available, research on related fluorinated pyridine derivatives has shown that the number and position of fluorine atoms can systematically alter the crystal packing from herringbone to parallel arrangements. acs.orgfigshare.com
The crystal structure of a related compound, 3-Methoxy-2-[2-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)phenyl]prop-2-enoic acid, reveals a structure stabilized by O-H···O hydrogen bonds forming dimers, which are further connected by C-H···O and C-H···F interactions into layers. nih.gov Additionally, π–π stacking interactions are observed between the pyridine and benzene (B151609) rings. nih.gov This provides a model for the types of interactions and packing motifs that could be expected in the crystal structure of this compound.
A summary of crystallographic data for a related compound is presented below to illustrate the type of information obtained from such studies.
Crystal Data for a Related Pyridine Prop-2-enoic Acid Derivative nih.gov
| Parameter | Value |
| Molecular Formula | C₁₇H₁₄F₃NO₄ |
| Crystal System | Triclinic |
| Space Group | P-1 |
| Key Interactions | O—H···O hydrogen bonds, C—H···O and C—H···F interactions, π–π stacking |
| Dihedral Angle between Rings | 1.93 (9)° |
| Centroid-Centroid Distance (π-stacking) | 3.768 (2) Å |
This data underscores the importance of a detailed crystallographic analysis to understand the structure-property relationships in the solid state for compounds like this compound.
Q & A
What synthetic methodologies are recommended for the preparation of 3-(5-Fluoropyridin-3-yl)prop-2-enoic acid, and how can reaction conditions be optimized to enhance yield?
Methodological Answer:
A common approach involves a Knoevenagel condensation between 5-fluoropyridine-3-carbaldehyde and malonic acid derivatives. Key considerations include:
- Catalyst selection : Use piperidine or ammonium acetate as catalysts to facilitate the α,β-unsaturated bond formation.
- Solvent system : Polar aprotic solvents (e.g., DMF or DMSO) enhance reactivity, while microwave-assisted synthesis can reduce reaction time .
- Fluorine stability : The electron-withdrawing fluorine substituent on the pyridine ring may necessitate lower temperatures (60–80°C) to minimize side reactions like decarboxylation.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures) improves purity.
Yield optimization can be achieved via Design of Experiments (DoE) to evaluate temperature, catalyst loading, and solvent ratios .
How can X-ray crystallography resolve ambiguities in the stereochemical configuration of this compound?
Methodological Answer:
- Crystal growth : Slow evaporation from a saturated ethanol/water solution at 4°C promotes high-quality crystal formation.
- Data collection : Use a synchrotron source or Cu-Kα radiation (λ = 1.5418 Å) for high-resolution data.
- Structure refinement : Employ SHELXL (via Olex2 or SHELXTL) for least-squares refinement, incorporating anisotropic displacement parameters for non-H atoms. Hydrogen bonding networks (e.g., carboxylic acid dimerization) can validate the E/Z configuration .
- Validation tools : Check for residual electron density peaks (>0.3 eÅ⁻³) using ORTEP-3 to identify disorder or misassigned atoms .
How do electronic effects of the 5-fluoropyridinyl group influence the compound’s reactivity in nucleophilic addition reactions?
Methodological Answer:
The 5-fluoro substituent exerts both inductive (-I) and resonance (-M) effects:
- Electrophilicity enhancement : Fluorine increases the electron deficiency at the β-carbon of the α,β-unsaturated acid, favoring nucleophilic attack (e.g., Michael addition).
- Steric considerations : DFT calculations (B3LYP/6-31G*) can model charge distribution and predict regioselectivity. For example, nucleophiles (e.g., amines) preferentially attack the β-position due to lower LUMO energy .
- Experimental validation : Monitor reaction progress via in situ NMR (e.g., ¹⁹F NMR to track fluorine environment changes) .
How should conflicting spectroscopic data (e.g., NMR vs. mass spectrometry) be resolved when characterizing this compound?
Methodological Answer:
- NMR discrepancies : For ¹H/¹³C NMR, ensure deuterated solvent purity and calibrate referencing. Use 2D NMR (HSQC, HMBC) to assign coupling between the fluorine atom and adjacent protons.
- Mass spectrometry : High-resolution ESI-MS can distinguish between molecular ion ([M-H]⁻) and adducts (e.g., [M+Na]+). Isotopic patterns (e.g., ¹⁹F vs. ³⁵Cl) must be analyzed to rule out impurities .
- Complementary techniques : IR spectroscopy confirms carboxylic acid O-H stretching (~2500–3000 cm⁻¹), while XPS validates fluorine content .
What computational strategies are effective in predicting the bioactivity of this compound derivatives?
Methodological Answer:
- Pharmacophore modeling : Use MOE or Schrödinger to identify critical features (e.g., hydrogen bond acceptors at the pyridine N and carboxylic acid O).
- Molecular docking : Target enzymes like COX-2 or kinases (PDB ID: 1PXX) with AutoDock Vina. Fluorine’s hydrophobic and electrostatic contributions can be assessed via MM-PBSA binding energy calculations .
- QSAR studies : Correlate substituent effects (e.g., logP, polar surface area) with experimental IC₅₀ values using partial least squares (PLS) regression .
How can crystallization-induced resolution (CIR) separate enantiomers of fluorinated derivatives?
Methodological Answer:
- Chiral auxiliaries : Co-crystallize with resolving agents (e.g., cinchona alkaloids) to form diastereomeric salts.
- Crystallization monitoring : Track enantiomeric excess (ee) via HPLC (Chiralpak AD-H column) or circular dichroism (CD).
- SHELXL refinement : Assign Flack parameter to confirm absolute configuration in chiral crystals .
What mechanistic insights explain the compound’s instability under acidic conditions?
Methodological Answer:
- Degradation pathways : Protonation of the pyridine nitrogen increases electron deficiency, accelerating decarboxylation.
- Kinetic studies : Use HPLC-UV to monitor degradation products (e.g., 5-fluoronicotinic acid) under varying pH (1–5).
- Stabilization strategies : Lyophilization or formulation with cyclodextrins can protect the carboxylic acid moiety .
How do solvent polarity and hydrogen bonding affect the compound’s UV-Vis absorption spectrum?
Methodological Answer:
- Solvatochromism : In polar solvents (e.g., water), the carboxylic acid group forms intermolecular H-bonds, red-shifting the π→π* transition (λmax ~270 nm to 290 nm).
- TD-DFT calculations : Compare computed excitation energies (CAM-B3LYP/def2-TZVP) with experimental spectra to validate solvation effects .
What strategies mitigate fluorine’s ortho-directing effects in electrophilic substitution reactions?
Methodological Answer:
- Protecting groups : Temporarily block the carboxylic acid (e.g., methyl ester formation) to reduce electronic deactivation.
- Directed metalation : Use Pd-catalyzed C-H activation to override fluorine’s directing influence. For example, Suzuki coupling with aryl boronic acids at the 2-position of pyridine .
How can differential scanning calorimetry (DSC) identify polymorphic forms of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
